Adatanserin

Descripción

See also: Adatanserin Hydrochloride (active moiety of).

Structure

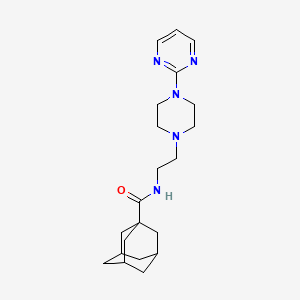

2D Structure

3D Structure

Propiedades

Número CAS |

127266-56-2 |

|---|---|

Fórmula molecular |

C21H31N5O |

Peso molecular |

369.5 g/mol |

Nombre IUPAC |

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide |

InChI |

InChI=1S/C21H31N5O/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20/h1-3,16-18H,4-15H2,(H,22,27) |

Clave InChI |

HPFLVTSWRFCPCV-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

144966-96-1 (Monohydrochloride) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

adatanserin N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide WY 50324 WY 50324 dihydrochloride WY-50324 |

Origen del producto |

United States |

Foundational & Exploratory

Adatanserin's Interaction with 5-HT1A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adatanserin (also known as WY-50324) is a compound with a dual mechanism of action, functioning as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at 5-HT2A and 5-HT2C receptors.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound specifically at the 5-HT1A receptor, synthesizing available data on its binding affinity, functional activity, and downstream signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

The serotonin 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of anxiety and depressive disorders.[3] this compound has demonstrated significant anxiolytic and antidepressant activity in animal models, which is attributed, in part, to its interaction with the 5-HT1A receptor.[1][4] Understanding the precise molecular interactions and functional consequences of this compound at this receptor is crucial for its potential therapeutic development.

Binding Affinity

This compound exhibits a high affinity for the human 5-HT1A receptor. Radioligand binding assays have been employed to determine its binding constant (Ki).

Table 1: Binding Affinity of this compound for Serotonin Receptors

| Receptor | Ligand | Ki (nM) | Reference |

| 5-HT1A | This compound | 1 | |

| 5-HT2 | This compound | 73 |

Functional Activity at the 5-HT1A Receptor

This compound is characterized as a partial agonist at the 5-HT1A receptor. This means that it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. The functional activity of this compound and its derivatives has been assessed using various in vitro assays. A thionated derivative of this compound, thiothis compound, has been shown to be a potent partial agonist at the 5-HT1A receptor in a β-arrestin recruitment assay.

Table 2: Functional Potency of Thiothis compound at the 5-HT1A Receptor

| Compound | Assay | Parameter | Value (nM) |

| Thiothis compound | PathHunter® β-arrestin | EC50 | 6.7 |

Note: While this data is for a derivative, it provides insight into the functional engagement of the this compound scaffold with the 5-HT1A receptor.

Signaling Pathways

As a partial agonist at the 5-HT1A receptor, this compound's mechanism of action involves the activation of specific intracellular signaling cascades. 5-HT1A receptors are primarily coupled to inhibitory G-proteins (Gi/o).

G-Protein Coupling and Downstream Effectors

Upon binding of this compound to the 5-HT1A receptor, a conformational change is induced, leading to the activation of the associated Gi/o protein. This activation results in the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This is a canonical signaling pathway for 5-HT1A receptor agonists.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. A key downstream effect of 5-HT1A receptor activation is the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, resulting in hyperpolarization of the neuron and a decrease in its excitability.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's interaction with the 5-HT1A receptor are crucial for reproducibility and further research. The following sections outline the general methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Outline:

-

Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1A receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Protocol Outline:

-

Membrane Preparation: Prepare membranes from cells or tissues expressing 5-HT1A receptors.

-

Incubation: Incubate the membranes with a fixed concentration of [35S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of this compound.

-

Separation and Quantification: Terminate the reaction by rapid filtration and measure the amount of bound [35S]GTPγS by scintillation counting.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) can be determined.

Electrophysiology

Electrophysiological techniques, such as whole-cell patch-clamp recording, can be used to directly measure the effect of this compound on ion channel activity, particularly GIRK channels, in neurons expressing 5-HT1A receptors.

Protocol Outline:

-

Cell/Tissue Preparation: Prepare acute brain slices or cultured neurons known to express 5-HT1A receptors.

-

Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane and then rupture the membrane to gain electrical access to the cell's interior (whole-cell configuration).

-

Baseline Measurement: Record the baseline membrane current or potential.

-

Drug Application: Perfuse the cell with a solution containing this compound.

-

Data Acquisition and Analysis: Record the changes in membrane current or potential in response to this compound application. The activation of GIRK channels will be observed as an outward current at depolarized potentials and an inward current at hyperpolarized potentials.

Conclusion

This compound is a high-affinity partial agonist at the 5-HT1A receptor. Its mechanism of action involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and the activation of GIRK channels, ultimately resulting in decreased neuronal excitability. While quantitative data on its functional efficacy (Emax) is not extensively available in the public domain, its established partial agonism suggests a modulatory role at the 5-HT1A receptor. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and similar compounds, which is essential for advancing our understanding of their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of Adatanserin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adatanserin hydrochloride is a potent and selective ligand for serotonin receptors, exhibiting partial agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A receptor. This dual activity profile has made it a subject of interest for its potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound hydrochloride, offering detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows to support researchers and drug development professionals in their scientific endeavors.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that involves the sequential construction of the molecule, culminating in the formation of the hydrochloride salt. The overall synthetic scheme is outlined below, followed by detailed experimental protocols for each step.

Overall Synthetic Scheme

The synthesis commences with the reaction of 2-chloropyrimidine with piperazine, followed by alkylation, deprotection, and finally, amide coupling with 1-adamantanecarbonyl chloride.

Experimental Protocols

Step 1: Synthesis of 2-(1-Piperazinyl)pyrimidine [1][2][3]

-

Reagents: 2-Chloropyrimidine, Anhydrous Piperazine, Absolute Ethanol, Diethyl ether, 1:1 Aqueous Sodium Hydroxide, Anhydrous Sodium Sulfate.

-

Procedure:

-

A mixture of 2-chloropyrimidine (1 equivalent) and anhydrous piperazine (3.5 equivalents) in absolute ethanol is heated at reflux for 18 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed sequentially with a 1:1 aqueous sodium hydroxide solution and water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(1-piperazinyl)pyrimidine as a yellow oil.

-

Step 2: Alkylation with N-(2-bromoethyl)phthalimide [4]

-

Reagents: 2-(1-Piperazinyl)pyrimidine, N-(2-bromoethyl)phthalimide, Potassium Carbonate (K2CO3), Acetonitrile.

-

Procedure:

-

A suspension of 2-(1-piperazinyl)pyrimidine (1 equivalent), N-(2-bromoethyl)phthalimide (1.2 equivalents), and potassium carbonate (2.6 equivalents) in acetonitrile is stirred at room temperature for 30 minutes.

-

The mixture is then heated to reflux for 10 hours.

-

After cooling, the reaction mixture is filtered, and the filtrate is concentrated under vacuum.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford N-{2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}phthalimide.

-

Step 3: Deprotection with Hydrazine [5]

-

Reagents: N-{2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}phthalimide, Hydrazine hydrate, Tetrahydrofuran (THF), Chloroform, Magnesium Sulfate.

-

Procedure:

-

The phthalimide-protected intermediate (1 equivalent) is dissolved in THF.

-

Aqueous hydrazine (40 equivalents) is added slowly to the solution.

-

The mixture is stirred at room temperature for 4 hours.

-

The solvent is evaporated, and water is added to the residue.

-

The aqueous phase is extracted three times with chloroform.

-

The combined organic layers are dried with magnesium sulfate, filtered, and concentrated under reduced pressure to yield the primary amine, 1-(2-aminoethyl)-4-(pyrimidin-2-yl)piperazine.

-

Step 4: Amide Coupling

-

Reagents: 1-(2-Aminoethyl)-4-(pyrimidin-2-yl)piperazine, 1-Adamantanecarbonyl chloride, Dichloromethane (DCM), Triethylamine.

-

Procedure:

-

1-Adamantanecarbonyl chloride (1 equivalent), freshly prepared from 1-adamantanecarboxylic acid and a chlorinating agent (e.g., thionyl chloride), is dissolved in DCM.

-

A solution of 1-(2-aminoethyl)-4-(pyrimidin-2-yl)piperazine (1 equivalent) and triethylamine (1.2 equivalents) in DCM is added dropwise to the acid chloride solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 8-16 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound free base.

-

Step 5: Formation of this compound Hydrochloride

-

Reagents: this compound (free base), Ethanolic HCl.

-

Procedure:

-

The this compound free base is dissolved in a minimal amount of ethanol.

-

A solution of hydrogen chloride in ethanol is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound hydrochloride.

-

Physicochemical and Pharmacological Properties

| Property | Value | Reference |

| Molecular Formula | C21H32ClN5O | |

| Molecular Weight | 405.96 g/mol | |

| CAS Number | 144966-96-1 | |

| 5-HT1A Receptor Affinity (Ki) | 1 nM | |

| 5-HT2A Receptor Affinity (Ki) | 73 nM |

Characterization of this compound Hydrochloride

A crucial aspect of drug development is the thorough characterization of the synthesized compound to confirm its identity, purity, and structural integrity.

Characterization Workflow

Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound hydrochloride by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a small amount of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

-

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum.

-

Expected Signals:

-

Aromatic protons of the pyrimidine ring.

-

Protons of the piperazine ring.

-

Protons of the ethyl bridge.

-

Protons of the adamantane cage.

-

Amide proton (may be broad or exchangeable).

-

-

-

¹³C NMR Analysis:

-

Acquire the ¹³C NMR spectrum.

-

Expected Signals:

-

Carbons of the pyrimidine ring.

-

Carbons of the piperazine ring.

-

Carbons of the ethyl bridge.

-

Carbons of the adamantane cage.

-

Carbonyl carbon of the amide group.

-

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the this compound hydrochloride molecule.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR accessory.

-

Analysis:

-

Acquire the IR spectrum in the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

-

N-H stretching (amide).

-

C-H stretching (aliphatic and aromatic).

-

C=O stretching (amide I band).

-

N-H bending (amide II band).

-

C-N stretching.

-

C=C and C=N stretching (aromatic rings).

-

-

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized this compound hydrochloride and to quantify it in various matrices.

-

Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis or PDA).

-

Method Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by acquiring a UV spectrum of this compound hydrochloride (e.g., around 237 nm).

-

Injection Volume: Typically 10-20 µL.

-

-

Procedure:

-

Prepare a standard solution of this compound hydrochloride of known concentration.

-

Prepare a solution of the synthesized sample.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area. Purity is assessed by the percentage of the main peak area relative to the total peak area.

-

Signaling Pathways of this compound Hydrochloride

This compound hydrochloride exerts its effects by modulating the activity of two key serotonin receptors: 5-HT1A and 5-HT2A.

5-HT1A Receptor Partial Agonism

As a partial agonist at the 5-HT1A receptor, this compound activates this G-protein coupled receptor (GPCR), which is coupled to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.

5-HT2A Receptor Antagonism

As an antagonist at the 5-HT2A receptor, this compound blocks the binding of the endogenous ligand, serotonin. The 5-HT2A receptor is a GPCR coupled to Gq/11 proteins. Its activation normally stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). By blocking this receptor, this compound prevents these downstream signaling events.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound hydrochloride. The provided experimental protocols and characterization methodologies offer a solid foundation for researchers to produce and validate this compound. The visualization of the synthetic and signaling pathways aims to facilitate a deeper understanding of its chemical and biological properties. Further research into the specific downstream effectors and potential pathway interactions of this compound will be crucial for fully elucidating its therapeutic potential.

References

- 1. Synthesis and SAR of this compound: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. graylab.ucdavis.edu [graylab.ucdavis.edu]

- 3. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. Synthesis and biological evaluation of thiothis compound and its dialkylated products as partial 5-HTR1A agonists and 5-HTR2A antagonists for potential use in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Adatanserin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adatanserin and its derivatives represent a class of compounds with significant therapeutic potential, primarily targeting serotonin receptors 5-HT1A and 5-HT2A. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel psychoactive agents.

Introduction

This compound, chemically known as N-[2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl]adamantane-1-carboxamide, is a well-characterized ligand with high affinity for both 5-HT1A and 5-HT2A serotonin receptors. It exhibits a pharmacological profile of a 5-HT1A receptor partial agonist and a 5-HT2A receptor antagonist. This dual activity is believed to contribute to its potential anxiolytic and antidepressant effects. The adamantane moiety, a bulky lipophilic group, is a key structural feature of this compound and its derivatives, significantly influencing their pharmacological properties. Understanding the structure-activity relationships of this class of compounds is crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Core Structure and Pharmacophore

The general chemical scaffold of this compound derivatives consists of three key components:

-

Adamantane Moiety: A rigid, lipophilic polycyclic alkane that anchors the molecule in the binding pocket of the target receptors.

-

Linker Region: Typically an ethylamide or a similar chain connecting the adamantane group to the piperazine ring. The nature and length of this linker can influence binding affinity and functional activity.

-

Arylpiperazine Moiety: A crucial element for interaction with serotonin receptors. The substituent on the aryl ring plays a significant role in determining the affinity and selectivity for 5-HT1A and 5-HT2A receptors.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities and functional activities of this compound and its key derivatives at human 5-HT1A and 5-HT2A receptors.

Table 1: 5-HT1A Receptor Binding Affinities and Functional Activities

| Compound | Modification from this compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of 8-OH-DPAT) | Reference |

| This compound (9) | - | 1 | - | Partial Agonist | [1] |

| Compound 13 | 2-pyrimidinyl replaced by 2-methoxyphenyl | 1 | - | Partial Agonist | [1] |

| Compound 1 | Ethylamide linker replaced by ethyl ester | 8 | - | - | [1] |

| Thiothis compound | Carbonyl oxygen of the amide replaced by sulfur | - | 6.7 | Partial Agonist | [2] |

Table 2: 5-HT2A Receptor Binding Affinities and Functional Activities

| Compound | Modification from this compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Efficacy | Reference |

| This compound (9) | - | 73 | - | Antagonist | [1] |

| Compound 13 | 2-pyrimidinyl replaced by 2-methoxyphenyl | 75 | - | Antagonist | |

| Thiothis compound | Carbonyl oxygen of the amide replaced by sulfur | - | 62.3 | Antagonist |

Key Structure-Activity Relationship Insights

-

Adamantane Moiety: The bulky and rigid adamantane group is critical for high-affinity binding.

-

Linker Region: The ethylamide linker in this compound appears to be optimal for potent 5-HT1A receptor affinity. Replacement with an ethyl ester (Compound 1) leads to a slight decrease in affinity.

-

Arylpiperazine Moiety:

-

The 2-pyrimidinyl group in this compound contributes to its high 5-HT1A affinity.

-

Substitution of the 2-pyrimidinyl group with a 2-methoxyphenyl group (Compound 13) maintains high 5-HT1A affinity and similar 5-HT2A affinity.

-

-

Amide Modification: Thionation of the amide carbonyl in this compound to produce Thiothis compound results in a potent 5-HT1A partial agonist and 5-HT2A antagonist.

Experimental Protocols

Radioligand Binding Assays

-

Receptor Source: Membranes from CHO cells stably expressing the human 5-HT1A receptor or rat hippocampal membranes.

-

Radioligand: [³H]8-OH-DPAT (specific activity ~120 Ci/mmol).

-

Incubation Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Procedure:

-

Membrane homogenates (50-100 µg protein) are incubated with various concentrations of the test compound and a fixed concentration of [³H]8-OH-DPAT (typically 0.1-1.0 nM).

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM 5-HT).

-

Incubation is carried out at 25°C for 30-60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Filters are washed with ice-cold incubation buffer.

-

Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

-

Receptor Source: Membranes from CHO cells stably expressing the human 5-HT2A receptor or rat cortical membranes.

-

Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Membrane homogenates (100-200 µg protein) are incubated with various concentrations of the test compound and a fixed concentration of [³H]Ketanserin (typically 0.5-2.0 nM).

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM mianserin).

-

Incubation is carried out at 37°C for 15-30 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold incubation buffer.

-

Radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

-

Animals: Water-deprived male Wistar rats.

-

Apparatus: A transparent experimental chamber with a metal grid floor and a drinking spout.

-

Procedure:

-

Rats are water-deprived for 48 hours prior to testing.

-

Animals are placed in the chamber and allowed to habituate.

-

Test compounds or vehicle are administered intraperitoneally (i.p.) 30 minutes before the test session.

-

During the test session, every 20th lick of the drinking spout is paired with a mild electric shock delivered through the grid floor.

-

The number of shocks received during a 3-5 minute session is recorded.

-

-

Data Analysis: Anxiolytic compounds are expected to increase the number of shocks the animals are willing to take to drink, compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

This compound Derivative Signaling Pathways

Caption: Signaling pathways of this compound derivatives.

Experimental Workflow for In Vitro Binding Assay

Caption: General workflow for radioligand binding assays.

Logical Relationship for SAR of this compound Derivatives

Caption: Logical flow of SAR for this compound derivatives.

Conclusion

The structure-activity relationship of this compound derivatives is a complex interplay between the three core structural components. The adamantane moiety serves as a crucial anchor, while modifications to the linker and arylpiperazine regions offer opportunities to fine-tune the affinity and functional activity at 5-HT1A and 5-HT2A receptors. The data presented in this guide highlight the potential for rational design of novel this compound analogs with optimized pharmacological profiles for the treatment of anxiety and depression. Further exploration of substitutions on the adamantane ring and diversification of the arylpiperazine moiety are promising avenues for future research in this area.

References

Adatanserin and Neuroprotection in Ischemic Stroke: A Review of Preclinical Evidence

The search for effective neuroprotective therapies to mitigate the devastating consequences of ischemic stroke is a critical endeavor in neuroscience and drug development.[1][2] The underlying principle of neuroprotection is to interfere with the ischemic cascade, a complex series of biochemical and molecular events triggered by the interruption of blood flow to the brain, which leads to irreversible neuronal damage.[2] Numerous compounds have been investigated in preclinical models of stroke, with many targeting mechanisms such as excitotoxicity, oxidative stress, and inflammation.[3][4]

One area of interest has been the serotonergic system, given its widespread influence on neuronal function. Specifically, the activation of the 5-HT1A receptor has been explored as a potential neuroprotective strategy. Agonism at this receptor is thought to induce neuronal hyperpolarization, which can counteract the excessive neuronal firing and glutamate release characteristic of the ischemic milieu, thereby reducing excitotoxicity. Furthermore, some studies suggest that 5-HT1A receptor activation may engage downstream signaling pathways involved in cell survival and anti-inflammatory responses.

However, a thorough review of the available scientific literature did not yield specific studies detailing the neuroprotective effects of Adatanserin in established animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model. Consequently, quantitative data on its ability to reduce infarct volume or improve neurological deficit scores are not publicly accessible.

General Methodologies in Preclinical Stroke Research

To provide context for the type of data that would be necessary to evaluate the neuroprotective potential of a compound like this compound, a general overview of the common experimental protocols and assessments is warranted.

Ischemic Stroke Models

The most widely used animal model to mimic human ischemic stroke is the Middle Cerebral Artery Occlusion (MCAO) model in rodents. This model can be induced as either transient, involving a period of occlusion followed by reperfusion, or permanent. The intraluminal filament method is a common technique where a suture is advanced through the internal carotid artery to block the origin of the MCA.

A typical experimental workflow for evaluating a neuroprotective agent in an MCAO model is depicted below.

Assessment of Neuroprotection

The efficacy of a neuroprotective agent is typically assessed through a combination of behavioral and histological outcome measures.

-

Neurological Deficit Scoring: Following the ischemic insult, animals are evaluated using a standardized neurological scoring system to assess motor and sensory deficits.

-

Infarct Volume Measurement: At a predetermined time point after ischemia, the brains are harvested, and the volume of the infarcted tissue is quantified, often using 2,3,5-triphenyltetrazolium chloride (TTC) staining, which delineates the pale, infarcted tissue from the viable red tissue.

Potential Signaling Pathways for 5-HT1A Receptor-Mediated Neuroprotection

While specific data for this compound is unavailable, research on other 5-HT1A agonists suggests several potential signaling pathways that could be involved in neuroprotection. Activation of the 5-HT1A receptor, a G-protein coupled receptor, can initiate multiple downstream cascades.

A hypothetical signaling pathway for 5-HT1A receptor-mediated neuroprotection is illustrated below.

This diagram illustrates that binding of a 5-HT1A agonist like this compound to its receptor could lead to the activation of Gi/o proteins. This can, in turn, inhibit adenylyl cyclase, leading to decreased cAMP and PKA activity. Concurrently, other pathways such as the ERK and PI3K/Akt pathways may be activated, promoting the expression of pro-survival and anti-apoptotic genes. Additionally, Gi/o protein activation can lead to the inhibition of glutamate release, a key factor in excitotoxicity.

Conclusion

References

- 1. Neuroprotective effects depend on the model of focal ischemia following middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective agents in acute ischemic stroke [explorationpub.com]

- 3. The Effects of Anakinra on Focal Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature [frontiersin.org]

Adatanserin: A Technical Whitepaper on its Potential for Anxiety and Depression Treatment

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adatanserin (WY-50,324) is a novel psychoactive compound characterized by a dual mechanism of action: it is a high-affinity partial agonist at the serotonin 5-HT1A receptor and a moderate-affinity antagonist at 5-HT2A and 5-HT2C receptors. This unique pharmacological profile positions it as a candidate for treating anxiety and mood disorders. Preclinical studies have demonstrated its potential, showing significant anxiolytic activity in animal conflict models and antidepressant-like effects.[1] Developed by Wyeth, its progression was ultimately discontinued, leaving a gap in publicly available clinical and comprehensive preclinical data. This technical guide synthesizes the available scientific information on this compound, detailing its mechanism of action, receptor binding profile, relevant signaling pathways, and the experimental protocols used to characterize its activity.

Introduction

Anxiety and depressive disorders represent a significant global health burden, and the serotonergic system remains a primary target for pharmacological intervention. First-generation antidepressants, such as tricyclics and monoamine oxidase inhibitors, while effective, were hampered by significant side-effect profiles. The advent of Selective Serotonin Reuptake Inhibitors (SSRIs) offered improved tolerability, yet limitations such as delayed onset of action and non-response in a substantial patient population persist.

Current research focuses on modulating multiple serotonin receptor subtypes to achieve a more rapid and robust therapeutic effect. The 5-HT1A and 5-HT2A/2C receptors are of particular interest.

-

5-HT1A Receptors: Activation of these receptors, particularly postsynaptic receptors in limbic regions, is strongly associated with anxiolytic and antidepressant effects.[1]

-

5-HT2A/2C Receptors: Antagonism of these receptors is linked to reducing negative symptoms of psychosis, improving sleep, and potentially augmenting the therapeutic effects of 5-HT1A agonism.

This compound was designed to leverage this synergy, combining 5-HT1A partial agonism with 5-HT2 antagonism in a single molecule. This document provides a comprehensive overview of its preclinical pharmacological profile.

Mechanism of Action

This compound's therapeutic potential is rooted in its dual interaction with the serotonin system.

-

5-HT1A Receptor Partial Agonism: this compound binds with high affinity (Ki = 1 nM) to the 5-HT1A receptor, where it acts as a partial agonist.[1] This allows it to modulate serotonergic activity, increasing signaling in low-serotonin states and attenuating excessive signaling, thereby stabilizing neuronal firing in key brain circuits like the hippocampus and raphe nucleus.

-

5-HT2 Receptor Antagonism: The compound also demonstrates moderate affinity for 5-HT2 receptors (Ki = 73 nM), acting as an antagonist.[1] Blockade of 5-HT2A receptors, in particular, is thought to contribute to its neuroprotective effects against ischemia-induced glutamatergic excitotoxicity. This antagonism can also mitigate some side effects associated with broad serotonergic agents and may contribute to antidepressant efficacy.

This combined profile suggests a multifaceted approach to treating complex neuropsychiatric disorders where both anxiety and depressive symptoms are present.

Quantitative Data: Receptor Binding Profile

The binding affinity of this compound for key serotonin receptors has been characterized through radioligand binding assays. The data highlights its high affinity and selectivity for the 5-HT1A receptor.

| Receptor Subtype | Ki (nM) | Reference Compound | Notes |

| 5-HT1A | 1 | [3H]8-OH-DPAT | High-affinity partial agonist |

| 5-HT2 | 73 | [3H]Ketanserin | Moderate-affinity antagonist |

| Dopamine D2 | 708 | [3H]Spiperone | Low affinity, indicating selectivity |

Table 1: In Vitro Receptor Binding Affinities of this compound. Data sourced from Abou-Gharbia et al. (1999).[1]

Signaling Pathways

This compound's activity at the 5-HT1A receptor initiates downstream signaling cascades critical to its therapeutic effects. These can be broadly categorized into canonical and non-canonical pathways.

Canonical Gi/o-Coupled Signaling

As a G-protein coupled receptor (GPCR), the 5-HT1A receptor traditionally signals through an inhibitory G-protein (Gi/o). Activation by an agonist like this compound leads to the dissociation of the Gαi and Gβγ subunits, triggering two primary effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). This decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This causes potassium efflux, hyperpolarization of the neuron, and a decrease in neuronal excitability.

Caption: Canonical 5-HT1A receptor G-protein signaling pathway.

Non-Canonical Signaling Pathways

Recent research has shown that 5-HT1A receptors can also activate signaling pathways typically associated with growth factors, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are implicated in neurogenesis, cell survival, and synaptic plasticity, which are considered crucial for the long-term efficacy of antidepressants. Activation can occur through Gβγ subunit signaling, which can transactivate receptor tyrosine kinases (RTKs).

Caption: Non-canonical 5-HT1A receptor signaling pathways.

Preclinical Evidence for Anxiolytic and Antidepressant Potential

The dual pharmacology of this compound translated into promising in vivo activity in established rodent models of anxiety and depression. While detailed quantitative data such as ED50 values are not publicly available, published research consistently reports significant efficacy.

| Model | Species | Key Findings | Inferred Activity |

| Animal Conflict Model (e.g., Vogel Test) | Rat | Showed "significant anxiolytic activity". | Anxiolytic |

| Rat Serotonin Syndrome | Rat | Demonstrated partial 5-HT1A agonist activity in vivo. | 5-HT1A Agonism |

| Quipazine/DOI-Induced Head Shakes | Rat | Showed 5-HT2 antagonist activity in vivo. | 5-HT2 Antagonism |

| Forced Swim Test (Implied) | Rodent | Described as having "antidepressant-like activity". | Antidepressant |

Table 2: Summary of Preclinical In Vivo Findings for this compound.

Detailed Experimental Protocols

The characterization of a compound like this compound relies on a battery of standardized in vitro and in vivo assays. The following sections detail the methodologies for the key experiments relevant to its pharmacological profile.

In Vitro: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand of known affinity.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat hippocampus for 5-HT1A, frontal cortex for 5-HT2) or cultured cells expressing the target receptor in an ice-cold buffer. Centrifuge to pellet the membranes, which are then resuspended to a specific protein concentration.

-

Assay Incubation: In triplicate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (this compound).

-

Control Groups:

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known non-labeled ligand (e.g., serotonin) to saturate all specific binding sites.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 (concentration of this compound that inhibits 50% of specific binding) via non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo: Vogel Conflict Test

This "punished drinking" paradigm is a classic model for screening anxiolytic drugs. It creates a conflict between the motivation to drink (thirst) and the aversion to a mild punishment (electric shock).

Methodology:

-

Habituation & Deprivation: Water-deprive rats for 24-48 hours prior to the test to induce thirst. Habituate the animals to the testing chamber.

-

Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneally) at a set time before the test (e.g., 30-60 minutes).

-

Test Session: Place the rat in the operant chamber, which contains a drinking spout.

-

Conflict Induction: Allow the animal to drink. After a set number of licks (e.g., every 20th lick), a brief, mild electric shock is delivered through the spout.

-

Data Collection: Over a fixed period (e.g., 5-10 minutes), record the total number of licks and the number of shocks received.

-

Interpretation: Anxiolytic compounds, like benzodiazepines or 5-HT1A agonists, increase the number of shocks the animal is willing to accept to continue drinking, indicating a reduction in the suppressive effect of the punishment.

Caption: Experimental workflow for the Vogel Conflict Test.

In Vivo: Forced Swim Test (Porsolt Test)

The Forced Swim Test (FST) is a widely used rodent behavioral test for assessing antidepressant efficacy. The model is based on the principle that an animal will cease escape-oriented behavior and become immobile when placed in an inescapable, stressful situation.

Methodology:

-

Apparatus: Use a transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Pre-Swim Session (Day 1 - Optional but common for rats): Place the animal in the water for a 15-minute session. This induces a baseline level of immobility for the test session.

-

Drug Administration: Administer this compound or vehicle. For acute studies, this is typically done 30-60 minutes before the test session. For chronic studies, dosing occurs over multiple days.

-

Test Session (Day 2): Place the animal back into the water for a 5-6 minute session. The session is typically video-recorded.

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The key measure is immobility time : the duration for which the animal makes only the minimal movements necessary to keep its head above water. Other behaviors like swimming and climbing can also be scored.

-

Interpretation: Effective antidepressant treatments significantly reduce the total time spent immobile compared to the vehicle control group.

Caption: Experimental workflow for the Forced Swim Test.

Pharmacokinetics and Metabolism

A critical component of any drug development program is the characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This data is essential for determining dosing regimens, predicting drug-drug interactions, and assessing safety.

Unfortunately, detailed pharmacokinetic data for this compound (e.g., half-life, bioavailability, clearance, volume of distribution, and major metabolic pathways) are not available in the public domain. The discontinuation of its development likely precluded the publication of these findings. This lack of data represents a significant gap in the comprehensive evaluation of this compound's potential as a therapeutic agent.

Summary and Future Directions

This compound is a pharmacologically elegant compound with a dual mechanism of action that is highly relevant to the treatment of anxiety and depression. Its high-affinity partial agonism at 5-HT1A receptors, combined with moderate 5-HT2 receptor antagonism, provided a strong rationale for its development. Preclinical studies confirmed this potential, demonstrating clear anxiolytic and antidepressant-like signals in validated animal models.

However, the lack of publicly available quantitative in vivo efficacy and pharmacokinetic data makes a full assessment of its profile challenging. The reasons for the discontinuation of its clinical development by Wyeth are not publicly documented but could be related to a variety of factors, including but not limited to:

-

Unfavorable pharmacokinetic properties in humans.

-

The emergence of unforeseen off-target effects or toxicity in later-stage preclinical studies.

-

Lack of superior efficacy compared to existing or competing treatments.

-

Strategic or commercial decisions by the developer.

Despite its discontinuation, the scientific principles behind this compound's design remain valid. The exploration of compounds with mixed 5-HT1A/5-HT2A profiles continues to be an active area of research in neuropsychopharmacology. A full understanding of this compound's journey would require access to the complete preclinical and any early-phase clinical data packages, which are currently proprietary. For researchers in the field, this compound serves as an important case study in the development of multi-target CNS therapeutics.

References

Adatanserin: A Technical Guide to its Chemical Properties and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adatanserin, also known by its developmental codes WY-50,324 and SEB-324, is a synthetic compound that has been investigated for its potential as an antidepressant and anxiolytic agent.[1] It exhibits a dual mechanism of action, functioning as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1] This unique pharmacological profile has made it a subject of interest in neuroscience research. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide | [1] |

| Molecular Formula | C₂₁H₃₁N₅O | [1] |

| Molecular Weight | 369.513 g/mol | [1] |

| CAS Number | 127266-56-2 | |

| Appearance | White solid | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the determination of its key chemical properties are outlined below. Where specific data for this compound is unavailable, generalized standard procedures for analogous pharmaceutical compounds are provided.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as described in the literature.

Workflow for the Synthesis of this compound

References

The Synthesis and Biological Profile of Thioadatanserin: A Novel Dual-Action Serotonergic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of Thioadatanserin, a novel compound with a dual mechanism of action at serotonin receptors. Thiothis compound, the thioamide analog of this compound, has been identified as a potent partial agonist of the 5-HT1A receptor and an antagonist of the 5-HT2A receptor. This unique pharmacological profile suggests its potential therapeutic application in the management of depression and anxiety disorders. This document details the synthetic methodology, presents key biological data in a structured format, outlines experimental protocols, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep. The diverse effects of serotonin are mediated by a large family of 5-HT receptors. The 5-HT1A and 5-HT2A receptor subtypes, in particular, are well-established targets for the development of psychotropic medications. Agents that act as 5-HT1A receptor partial agonists and 5-HT2A receptor antagonists have shown promise in the treatment of major depressive disorder and anxiety. This compound is one such compound, and its structural modification to yield Thiothis compound has led to a promising new chemical entity with a distinct pharmacological profile.

Synthesis of Thiothis compound

The synthesis of Thiothis compound is achieved through the thionation of its amide precursor, this compound hydrochloride. The core reaction involves the conversion of the carbonyl group of the adamantane carboxamide moiety into a thiocarbonyl group.

Synthetic Scheme

The synthesis is a single-step conversion from this compound hydrochloride.

Experimental Protocol: Synthesis of (3r,5r,7r)-N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)adamantane-1-carbothioamide (Thiothis compound)

This protocol is based on the published synthetic route[1].

Materials:

-

This compound hydrochloride

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Toluene, anhydrous

-

Triethylamine, anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

To a solution of this compound hydrochloride in anhydrous toluene, add triethylamine to neutralize the hydrochloride salt and create a basic environment.

-

Add Lawesson's reagent to the solution. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen).

-

The progress of the reaction is monitored by a suitable chromatographic technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified using column chromatography on silica gel to afford Thiothis compound as a solid.

-

The final product can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. The isolated yields for this reaction are reported to be in the range of 84-90%[1].

Biological Evaluation

Thiothis compound has been evaluated for its activity at key serotonin receptors, demonstrating a dual pharmacological profile.

Quantitative Data

The following table summarizes the in vitro activity of Thiothis compound at human 5-HT1A, 5-HT2A, and 5-HT2C receptors as determined by PathHunter® β-arrestin assays[1].

| Receptor | Assay Type | Parameter | Value (nM) |

| 5-HT1A | Agonist Activity | EC50 | 6.7 |

| 5-HT2A | Antagonist Activity | IC50 | 62.3 |

| 5-HT2C | Antagonist Activity | IC50 | > 3333 |

-

EC50 (Half maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect.

-

IC50 (Half maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the response to an agonist.

While specific binding affinity constants (Ki values) for Thiothis compound have not been reported in the reviewed literature, the EC50 and IC50 values indicate potent and selective activity.

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

This representative protocol outlines the general steps for evaluating the agonist and antagonist activity of a test compound like Thiothis compound at 5-HT1A and 5-HT2A receptors using the PathHunter® β-arrestin assay.

Principle: The PathHunter® β-arrestin assay is a cell-based functional assay that measures G-protein coupled receptor (GPCR) activation by detecting the recruitment of β-arrestin to the activated GPCR. The assay utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced GPCR activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the level of receptor activation.

Materials:

-

PathHunter® cell line stably co-expressing the target GPCR (e.g., 5-HT1A or 5-HT2A) fused to ProLink™ and β-arrestin fused to the Enzyme Acceptor.

-

Cell plating reagent.

-

Test compound (Thiothis compound) and reference agonist/antagonist.

-

PathHunter® detection reagents (substrate).

-

Multi-well assay plates (e.g., 384-well).

-

Luminometer.

Agonist Mode Protocol (for 5-HT1A):

-

Prepare a suspension of the PathHunter® 5-HT1A cells in the appropriate cell plating reagent.

-

Dispense the cell suspension into the wells of the assay plate and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of Thiothis compound.

-

Add the diluted compound to the respective wells of the cell plate.

-

Incubate the plate for a specified period (e.g., 90 minutes) at 37°C.

-

Add the PathHunter® detection reagent to each well.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for signal development.

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Antagonist Mode Protocol (for 5-HT2A):

-

Follow steps 1 and 2 of the agonist protocol using the PathHunter® 5-HT2A cell line.

-

Prepare serial dilutions of Thiothis compound and add them to the cell plate.

-

Incubate for a short period to allow the antagonist to bind to the receptors.

-

Add a fixed concentration of a known 5-HT2A agonist (typically at its EC80 concentration) to all wells except the negative control.

-

Incubate the plate for a specified period (e.g., 90 minutes) at 37°C.

-

Follow steps 6-8 of the agonist protocol.

-

Plot the signal intensity against the antagonist concentration and fit the data to an inhibitory dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Thiothis compound's dual action targets two distinct G-protein coupled receptor signaling pathways.

As a partial agonist at the 5-HT1A receptor, Thiothis compound activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream effects on gene transcription. This activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces its excitability. As an antagonist at the 5-HT2A receptor, Thiothis compound blocks the Gq/11 protein-mediated activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent increase in intracellular calcium and activation of protein kinase C (PKC).

Experimental Workflow

The discovery and preclinical evaluation of a compound like Thiothis compound follows a structured workflow.

This workflow begins with the chemical synthesis of the target compound, followed by its purification and structural confirmation. The in vitro biological evaluation phase involves primary screening to determine binding affinity for the target receptors, followed by functional assays to characterize the nature of the interaction (agonist, antagonist, etc.) and selectivity profiling against a panel of other receptors. Promising candidates then move into in vivo studies to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), efficacy in relevant animal models of disease, and preliminary safety and toxicity.

Conclusion

Thiothis compound is a novel serotonergic agent with a compelling dual mechanism of action as a 5-HT1A partial agonist and a 5-HT2A antagonist. The synthetic route is straightforward, and the compound exhibits high potency and selectivity in vitro. This unique pharmacological profile positions Thiothis compound as a promising candidate for further investigation as a potential therapeutic for depression and anxiety disorders. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in this and similar classes of compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Thiothis compound.

References

Methodological & Application

Adatanserin: Application Notes and Protocols for In Vivo Rodent Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adatanserin (also known as WY-50,324 or SEB-324) is a psychoactive compound with a unique pharmacological profile, acting as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1] This dual mechanism of action has generated interest in its potential as an anxiolytic and antidepressant agent. Preclinical studies have indicated that this compound exhibits significant anxiolytic activity in rodent models, specifically in an animal conflict model.[2]

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the anxiolytic potential of this compound in common rodent models of anxiety. The information is intended to guide researchers in designing and executing in vivo studies to further characterize the anxiolytic-like effects of this compound.

Mechanism of Action

This compound's anxiolytic effects are believed to be mediated by its synergistic action on two key serotonin receptor subtypes:

-

5-HT1A Receptor Partial Agonism: The 5-HT1A receptor is an autoreceptor located on serotonergic neurons, and its activation reduces the firing rate of these neurons, leading to a decrease in serotonin release. As a partial agonist, this compound moderately activates these receptors, which is thought to contribute to its anxiolytic and antidepressant effects.

-

5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a known mechanism of action for several anxiolytic and antipsychotic drugs. Antagonism of these receptors is associated with a reduction in anxiety and an improvement in sleep architecture.

The combined partial agonism of 5-HT1A receptors and antagonism of 5-HT2A receptors is hypothesized to produce a more potent anxiolytic effect with a potentially favorable side-effect profile compared to compounds that target only one of these receptors.

Signaling Pathways

The interaction of this compound with 5-HT1A and 5-HT2A receptors triggers distinct intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmission, contributing to its anxiolytic effects.

Experimental Protocols for Rodent Models of Anxiety

While specific quantitative data for this compound in publicly available literature is limited, its demonstrated efficacy in an "animal conflict model" suggests that paradigms like the Vogel Conflict Test or the Geller-Seifter Conflict Test would be appropriate for its evaluation. Additionally, the Elevated Plus Maze (EPM) and the Open Field Test (OFT) are standard and valuable assays for characterizing anxiolytic-like activity.

Below are detailed protocols for these key experiments, which can be adapted for the study of this compound.

Vogel Conflict Test

This test assesses the anxiolytic potential of a compound by measuring its ability to increase the frequency of punished behaviors.

Objective: To evaluate the effect of this compound on the suppression of drinking behavior by electric shock in water-deprived rats or mice.

Materials:

-

Vogel-type conflict test apparatus (operant chamber with a drinking spout connected to a shock generator).

-

This compound hydrochloride.

-

Vehicle (e.g., sterile saline or distilled water).

-

Standard anxiolytic (e.g., Diazepam) as a positive control.

-

Male Wistar rats (200-250 g) or Swiss Webster mice (20-25 g).

Protocol:

-

Animal Preparation: House animals individually and water-deprive them for 48 hours (rats) or 24 hours (mice) prior to testing, with free access to food.

-

Drug Administration: Administer this compound (various doses, e.g., 1, 5, 10 mg/kg), vehicle, or the positive control (e.g., Diazepam 2 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route 30-60 minutes before the test.

-

Test Procedure:

-

Place the animal in the testing chamber.

-

Allow a 3-minute habituation period with the drinking spout available without shock.

-

Following habituation, for every 20 licks on the spout, deliver a mild electric shock (e.g., 0.5 mA for 0.5 seconds).

-

The test session duration is typically 5-10 minutes.

-

-

Data Collection: Record the total number of licks and the number of shocks received.

-

Data Analysis: An increase in the number of punished licks (and consequently, shocks received) in the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect. Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Elevated Plus Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Objective: To determine if this compound increases the exploration of the open arms of the elevated plus maze.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

-

This compound hydrochloride.

-

Vehicle.

-

Standard anxiolytic (e.g., Diazepam).

-

Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).

-

Video tracking software.

Protocol:

-

Animal Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound, vehicle, or positive control i.p. or p.o. 30-60 minutes prior to testing.

-

Test Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

-

Data Collection: Use video tracking software to measure:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms in the this compound-treated group compared to the vehicle group. Total distance traveled can be used as a measure of general locomotor activity.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Objective: To evaluate the effect of this compound on exploratory behavior and anxiety in a novel, open arena.

Materials:

-

Open field apparatus (a square or circular arena with high walls).

-

This compound hydrochloride.

-

Vehicle.

-

Standard anxiolytic (e.g., Diazepam).

-

Rodents (same strains as EPM).

-

Video tracking software.

Protocol:

-

Animal Acclimatization: Acclimate animals to the testing room for at least 1 hour.

-

Drug Administration: Administer this compound, vehicle, or positive control 30-60 minutes before the test.

-

Test Procedure:

-

Place the animal in the center of the open field.

-

Allow the animal to explore the arena for 5-10 minutes.

-

Record the session with an overhead video camera.

-

-

Data Collection: The arena is typically divided into a central zone and a peripheral zone by the tracking software. Measure:

-

Time spent in the center zone.

-

Distance traveled in the center zone.

-

Total distance traveled.

-

Rearing frequency (vertical activity).

-

-

Data Analysis: An anxiolytic-like effect is suggested by a significant increase in the time spent and distance traveled in the center of the open field. Total distance traveled provides an index of overall locomotor activity.

Data Presentation

Table 1: Hypothetical Data from the Vogel Conflict Test in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Number of Punished Licks (Mean ± SEM) |

| Vehicle | - | 15 ± 2.5 |

| This compound | 1 | 25 ± 3.1 |

| This compound | 5 | 42 ± 4.5** |

| This compound | 10 | 55 ± 5.2 |

| Diazepam | 2 | 60 ± 6.1 |

| p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group. |

Table 2: Hypothetical Data from the Elevated Plus Maze Test in Mice

| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |

| Vehicle | - | 18 ± 2.1 | 22 ± 2.8 | 1500 ± 120 |

| This compound | 1 | 28 ± 3.5 | 30 ± 3.9 | 1550 ± 135 |

| This compound | 5 | 40 ± 4.2 | 45 ± 4.8 | 1480 ± 110 |

| This compound | 10 | 48 ± 5.0 | 52 ± 5.5 | 1520 ± 125 |

| Diazepam | 1 | 55 ± 5.8 | 60 ± 6.3 | 1300 ± 100 |

| *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group. |

Table 3: Hypothetical Data from the Open Field Test in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s, Mean ± SEM) | Distance in Center (cm, Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |

| Vehicle | - | 25 ± 3.0 | 300 ± 40 | 2500 ± 200 |

| This compound | 1 | 38 ± 4.2 | 450 ± 55 | 2450 ± 180 |

| This compound | 5 | 55 ± 5.8 | 650 ± 70 | 2550 ± 210 |

| This compound | 10 | 70 ± 7.1 | 800 ± 85 | 2480 ± 190 |

| Diazepam | 2 | 85 ± 8.5 | 950 ± 98 | 2200 ± 150 |

| *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group. |

Conclusion

This compound's dual pharmacological action as a 5-HT1A partial agonist and 5-HT2A/2C antagonist presents a compelling profile for an anxiolytic agent. The experimental protocols detailed in these application notes provide a robust framework for the in vivo characterization of this compound's anxiolytic-like effects in rodent models. Further research utilizing these and other relevant behavioral paradigms is warranted to fully elucidate the therapeutic potential of this compound for anxiety disorders. The structured presentation of quantitative data, as exemplified in the tables, is crucial for the clear and comparative assessment of its efficacy.

References

Adatanserin Protocol for Radioligand Binding Assays: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adatanserin is a potent and selective ligand with a dual mechanism of action, functioning as a high-affinity partial agonist for the serotonin 5-HT1A receptor and a moderate-affinity antagonist for the 5-HT2A and 5-HT2C receptors.[1][2] This unique pharmacological profile makes it a valuable tool in neuroscience research and a potential candidate for the development of therapeutics for central nervous system disorders. Radioligand binding assays are crucial for characterizing the interaction of compounds like this compound with their target receptors, providing quantitative data on binding affinity. These application notes provide detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity of this compound for the 5-HT1A and 5-HT2A receptors.

Mechanism of Action

This compound exhibits a dualistic interaction with key serotonin receptors. As a partial agonist at the 5-HT1A receptor, it elicits a submaximal response compared to the endogenous ligand, serotonin. Conversely, it acts as an antagonist at 5-HT2A and 5-HT2C receptors, blocking the action of serotonin at these sites.[1][2] This combined activity may contribute to its potential neuroprotective effects against ischemia-induced glutamatergic excitotoxicity, which is thought to be mediated by its blockade of the 5-HT2A receptor.[1]

Data Presentation

The binding affinities of this compound for the human 5-HT1A and 5-HT2A receptors, as determined by in vitro radioligand binding assays, are summarized below. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| This compound | 5-HT1A | - | 1 | |

| This compound | 5-HT2 | - | 73 |

Signaling Pathways

The interaction of this compound with 5-HT1A and 5-HT2A receptors triggers distinct intracellular signaling cascades.

Experimental Protocols

Detailed methodologies for competitive radioligand binding assays to determine the Ki of this compound for 5-HT1A and 5-HT2A receptors are provided below.

Protocol 1: 5-HT1A Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the human 5-HT1A receptor using the radioligand [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).

Materials and Reagents:

-

This compound

-

[³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

-

Human recombinant 5-HT1A receptor expressed in a suitable cell line (e.g., HEK293, CHO)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Serotonin (for non-specific binding determination)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the 5-HT1A receptor in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh membrane preparation buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or 10 µM Serotonin (for non-specific binding).

-

50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).

-

100 µL of the membrane preparation (containing 20-40 µg of protein).

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: 5-HT2A Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the human 5-HT2A receptor using the radioligand [³H]ketanserin.

Materials and Reagents:

-

This compound

-

[³H]ketanserin (specific activity ~60-90 Ci/mmol)

-

Human recombinant 5-HT2A receptor expressed in a suitable cell line (e.g., HEK293, CHO)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Mianserin (for non-specific binding determination)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Follow the same procedure as described in Protocol 1 for membrane preparation from cells expressing the 5-HT2A receptor.

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).

-

50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

50 µL of [³H]ketanserin (final concentration ~1 nM).

-

100 µL of the membrane preparation (containing 50-100 µg of protein).

-

-

Incubate the plate at 37°C for 30 minutes.

-

-

Filtration and Counting:

-

Follow the same procedure as described in Protocol 1 for filtration and counting.

-

-

Data Analysis:

-

Follow the same procedure as described in Protocol 1 for data analysis to determine the IC50 and Ki values for this compound at the 5-HT2A receptor.

-

Experimental Workflow

The general workflow for a competitive radioligand binding assay is illustrated below.

References

Application Notes and Protocols: Adatanserin in the Quipazine-Induced Head Shake Paradigm

For Researchers, Scientists, and Drug Development Professionals

Introduction